molecular formula C10H10FNO2 B017334 3alpha-Hydroxy-6-fluoroindoline CAS No. 106072-73-5

3alpha-Hydroxy-6-fluoroindoline

Cat. No.: B017334
CAS No.: 106072-73-5
M. Wt: 195.19 g/mol
InChI Key: APUSQTYVAFAQFR-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and an indole moiety, with a fluorine atom at the 6th position. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindole: Similar in structure but lacks the furan ring.

    1,2,3,4-Tetrahydroindole: Lacks the fluorine atom and the furan ring.

    Furo[2,3-b]indole: Lacks the fluorine atom.

Uniqueness

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is unique due to the presence of both the fluorine atom and the fused furan-indole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

106072-73-5

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol

InChI

InChI=1S/C10H10FNO2/c11-6-1-2-7-8(5-6)12-9-10(7,13)3-4-14-9/h1-2,5,9,12-13H,3-4H2

InChI Key

APUSQTYVAFAQFR-UHFFFAOYSA-N

SMILES

C1COC2C1(C3=C(N2)C=C(C=C3)F)O

Canonical SMILES

C1COC2C1(C3=C(N2)C=C(C=C3)F)O

Synonyms

3 alpha-hydroxy-6-fluoroindoline

Origin of Product

United States

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